

Spectroscopic Profile of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methylthiazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-methylthiazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and application in research and development.

Chemical Structure

Caption: Chemical structure of **Methyl 2-methylthiazole-4-carboxylate**.

Spectroscopic Data Summary

While experimental data for the target molecule, **Methyl 2-methylthiazole-4-carboxylate**, is not readily available in the public domain, the following tables present predicted data based on spectroscopic principles and data from analogous structures. These values serve as a reference for researchers in the analysis of this compound.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	s	1H	Thiazole C5-H
~3.9	s	3H	O-CH ₃ (Ester)
~2.7	s	3H	Thiazole C2-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (Ester)
~160-165	C2 (Thiazole)
~145-150	C4 (Thiazole)
~125-130	C5 (Thiazole)
~52-55	O-CH ₃ (Ester)
~18-22	Thiazole C2-CH ₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1720-1700	Strong	C=O stretch (ester)
~1600-1450	Medium	C=N and C=C stretch (thiazole ring)
~1300-1100	Strong	C-O stretch (ester)

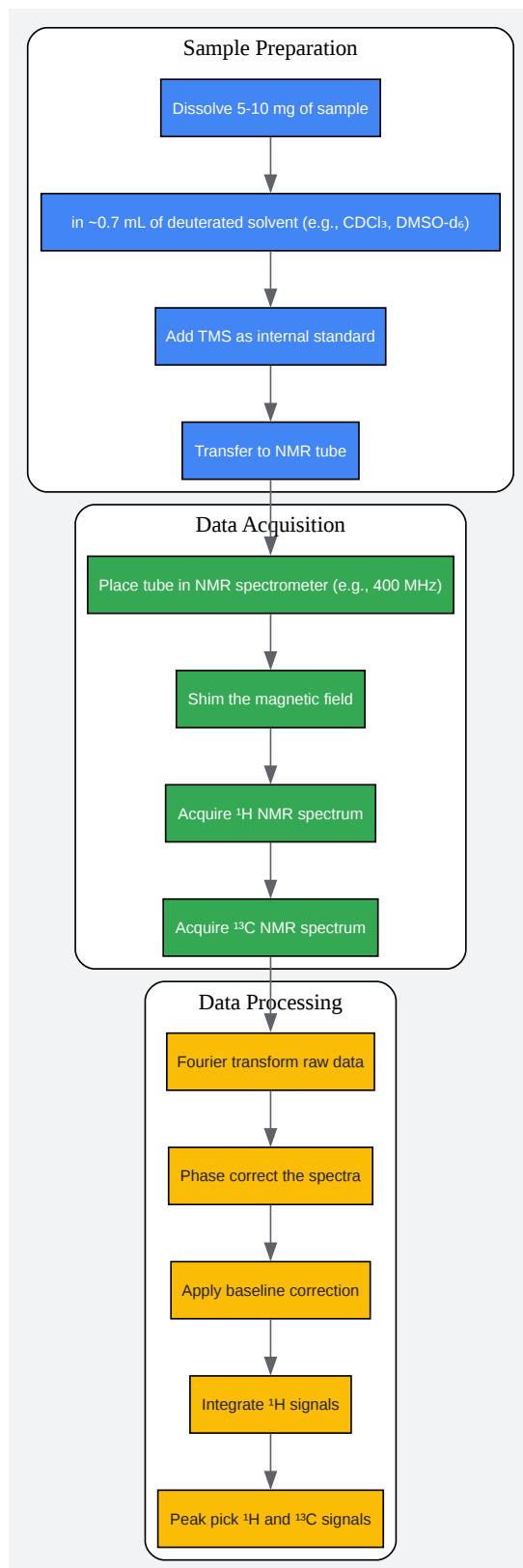
Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Relative Intensity	Assignment
157	High	$[M]^+$ (Molecular Ion)
126	Medium	$[M - OCH_3]^+$
98	Medium	$[M - COOCH_3]^+$
57	Medium	$[COOCH_3]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for thiazole derivatives. These can be adapted for the specific analysis of **Methyl 2-methylthiazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

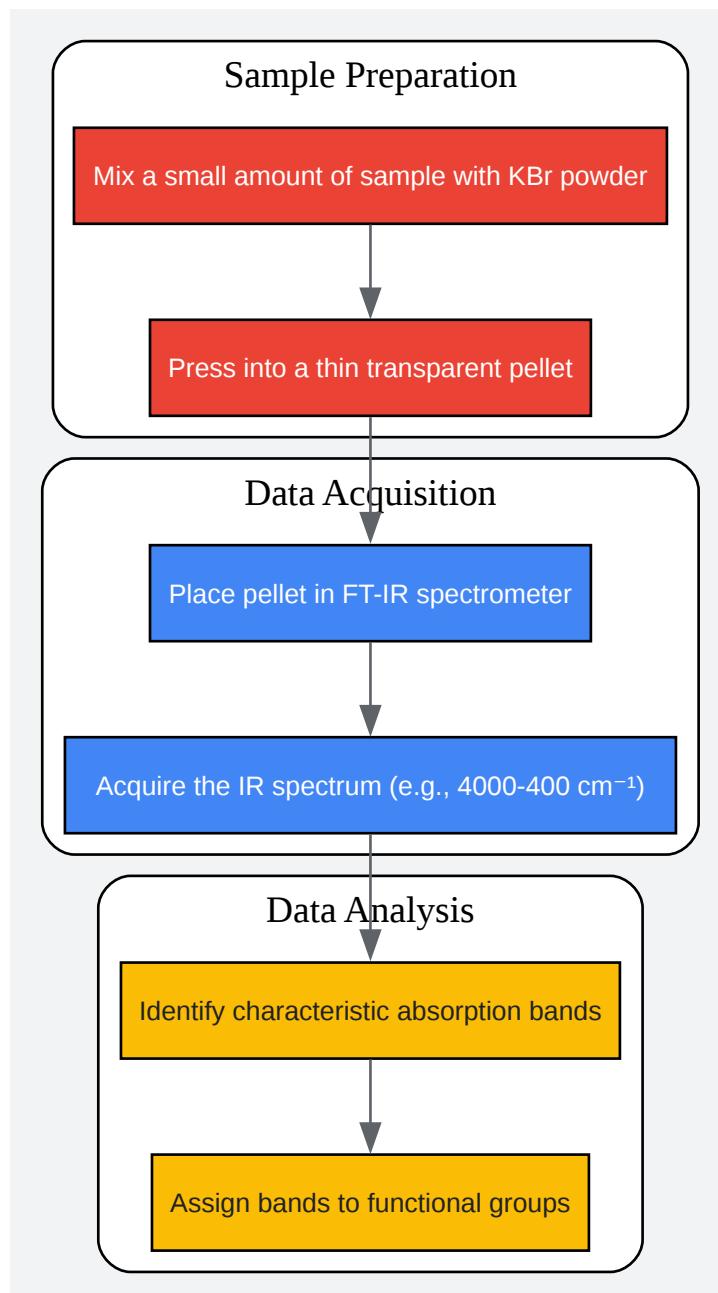


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Caption: General workflow for NMR spectroscopic analysis.

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.^[1] Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) added as an internal reference for chemical shifts (δ) in parts per million (ppm).^[2] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

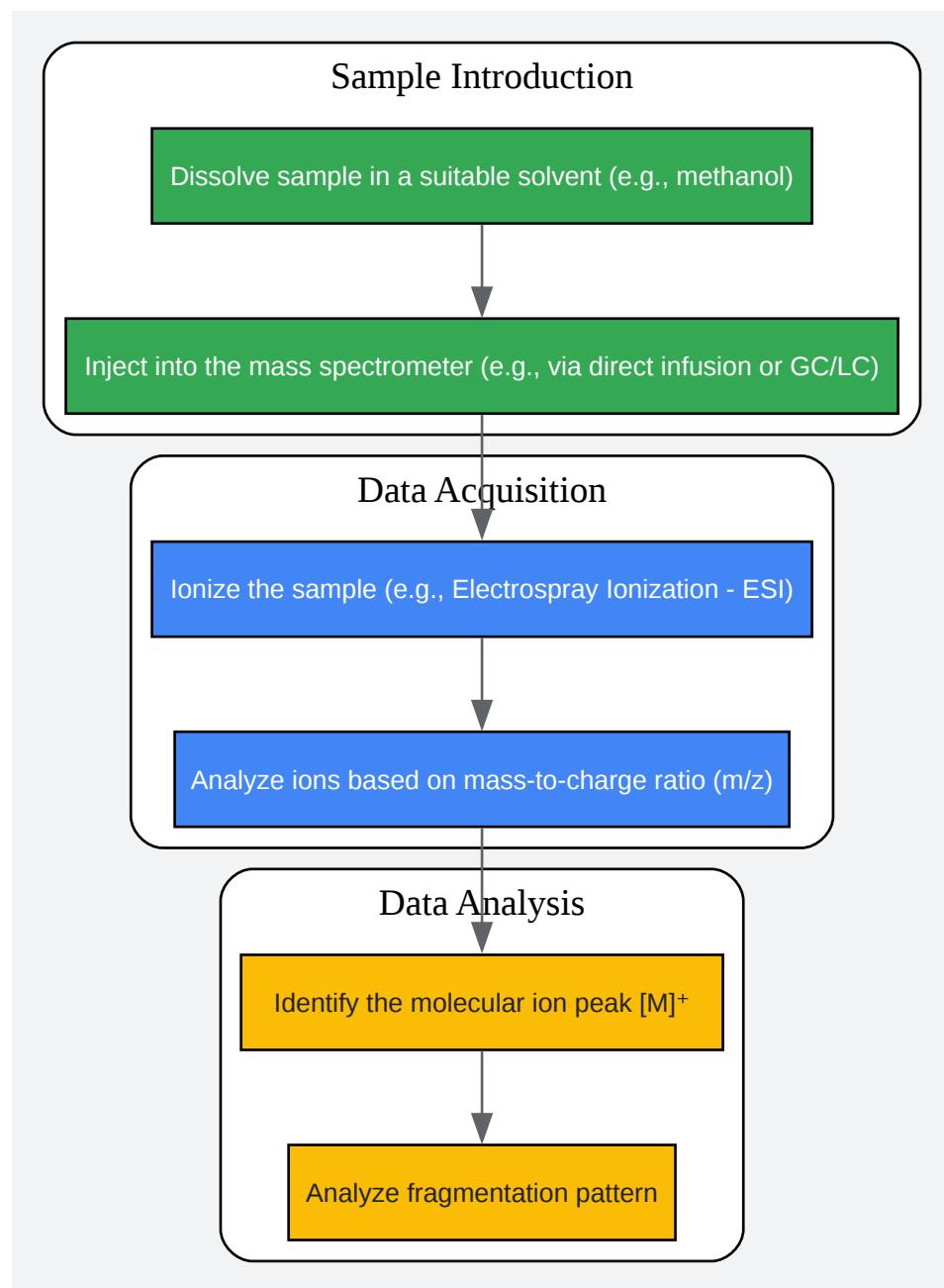


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Caption: General workflow for FT-IR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.^[1] The spectrum is recorded over a range, for example, from 4000 to 400 cm^{-1} . The absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)



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Caption: General workflow for Mass Spectrometry analysis.

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).^[2] The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, providing information about the molecular

weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

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References

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